

Comparative Docking Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase II Inhibitors

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Compound of Interest		
Compound Name:	4-Amino-N- methylbenzeneethanesulfonamide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of **4-Amino-N-methylbenzeneethanesulfonamide** and related benzenesulfonamide derivatives against human Carbonic Anhydrase II (hCA II), a well-established therapeutic target. The following sections present a summary of quantitative binding data, a detailed experimental protocol for conducting similar in silico studies, and visualizations of the experimental workflow and the relevant inhibitory pathway.

Data Presentation: Comparative Binding Affinities

The inhibitory potential of various benzenesulfonamide derivatives against hCA II has been evaluated through numerous in silico docking studies. These studies predict the binding affinity and interaction patterns of ligands within the enzyme's active site. The data below, synthesized from multiple research efforts, compares key derivatives to the clinically used inhibitor Acetazolamide. Lower binding energy and inhibition constant (Ki) values typically indicate higher inhibitory potency.



Compound Name	Derivative Class	Docking Score (kcal/mol)	Inhibition Constant (Ki) (nM)	Key Interacting Residues
Acetazolamide (Standard)	Thiadiazole Sulfonamide	-7.0 to -8.5	5.1 - 12.0	His94, His96, His119, Thr199, Thr200, Zn ²⁺
Sulfanilamide	Parent Benzenesulfona mide	-5.5 to -6.5	~250.0	His94, Gln92, Thr199, Zn ²⁺
4- Carboxybenzene sulfonamide	Carboxy- Derivative	-6.8 to -7.5	45.0	Gln92, His94, Thr199, Zn ²⁺
Compound 9	Aziridine- Thiazole Derivative	Not Reported	36.77	His94, His96, Leu198, Thr199, Thr200, Zn ²⁺ [1]
Compound 3e	Hydrazone Derivative	Not Reported	167.6	Not explicitly detailed, assumed Zn²+ interaction[2]
Compound 7f	Glucosamine Derivative	-8.1 (Binding Energy)	10.01 (IC50)	His94, His96, His119, Gln92, Thr199, Zn ²⁺ [3]

Note: Docking scores and Ki values can vary based on the specific software, force fields, and parameters used in the simulation. The data presented is a representative range compiled from various studies for comparative purposes.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing molecular docking studies of sulfonamide derivatives against Carbonic Anhydrase II, based on common methodologies cited in the literature.[3][4][5][6]



1. Protein Preparation:

- Acquisition: The 3D crystal structure of human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB) (e.g., PDB ID: 5FL4, 4HT0).
- Preprocessing: The protein structure is prepared by removing all water molecules and cocrystallized ligands.
- Protonation: Hydrogen atoms are added to the protein structure, and ionization states of amino acid residues are assigned based on a physiological pH of 7.4.
- Energy Minimization: The energy of the protein structure is minimized using a suitable force field (e.g., MMFF94x or AMBER) to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

- Structure Generation: The 2D structures of the sulfonamide derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
- 3D Conversion: The 2D structures are converted into 3D models.
- Protonation and Tautomerization: Appropriate ionization states and tautomers for each ligand at physiological pH are generated.
- Energy Minimization: The energy of each ligand is minimized using a force field like MMFF94x to obtain a stable conformation.

3. Grid Generation and Receptor Definition:

- Binding Site Identification: The active site of hCA II is identified, typically centered on the catalytic zinc ion (Zn²+).
- Grid Box Definition: A grid box is defined around the active site to encompass the entire binding pocket. The dimensions are typically set to be large enough to allow the ligand to move and rotate freely (e.g., 20 x 20 x 20 Å).

4. Molecular Docking Simulation:

- Software: Docking is performed using software such as AutoDock, GOLD, or the Molecular Operating Environment (MOE).[6][7]
- Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the receptor's active site.
- Pose Generation: Multiple binding poses (typically 10-100) are generated for each ligand.
- Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy (e.g., kcal/mol). The pose with the lowest energy score is typically considered the



most favorable.

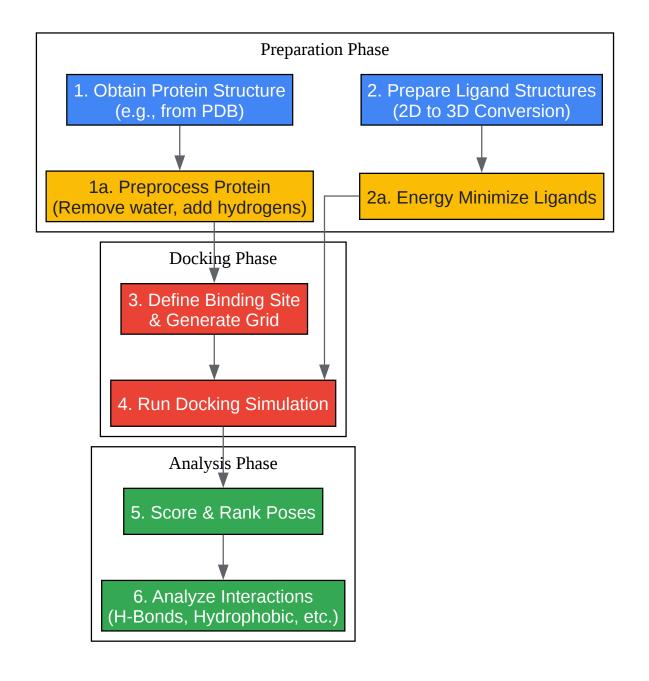
5. Analysis of Results:

- Binding Affinity: The docking scores and estimated binding energies of the derivatives are compared.
- Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site Zn²⁺ ion. The sulfonamide group is expected to coordinate directly with the zinc ion.[7]
- Visualization: The protein-ligand complexes are visualized using software like PyMOL or Discovery Studio to inspect the binding mode.

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for molecular docking and the established signaling pathway for carbonic anhydrase inhibition.

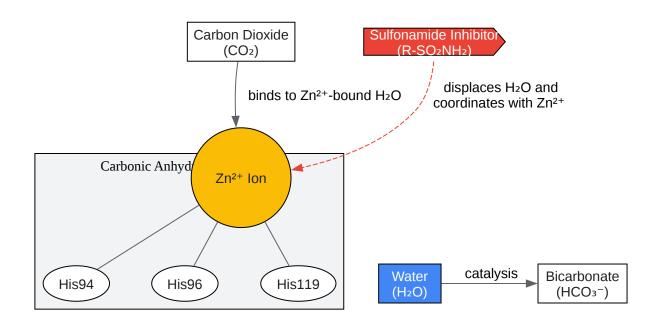




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Caption: A generalized workflow for a molecular docking experiment.





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